molecular formula C23H19Br3N2O4 B3856206 N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

Cat. No.: B3856206
M. Wt: 627.1 g/mol
InChI Key: SIPCYFVKSXHLOL-KKMKTNMSSA-N
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Description

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes methoxy, phenylmethoxy, and tribromophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide typically involves a multi-step process. The initial step often includes the formation of the intermediate compounds through reactions such as bromination and methoxylation. The final step involves the condensation of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential applications. Unlike simpler compounds, its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Br3N2O4/c1-30-21-9-16(7-8-20(21)31-13-15-5-3-2-4-6-15)12-27-28-22(29)14-32-23-18(25)10-17(24)11-19(23)26/h2-12H,13-14H2,1H3,(H,28,29)/b27-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPCYFVKSXHLOL-KKMKTNMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Br3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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